Dysprosium nitrate

描述

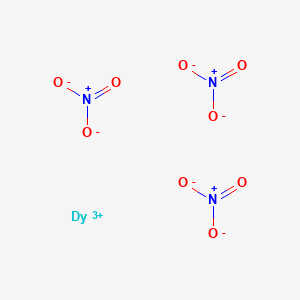

Structure

2D Structure

属性

IUPAC Name |

dysprosium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENVBCPDCQQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35725-30-5 (hexahydrate), 93918-70-8 (ammonium salt), 93918-71-9 (magnesium salt) | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890646 | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-38-1 | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dysprosium Iii Nitrate and Derived Compounds

Direct Chemical Synthesis Approaches

Direct chemical synthesis routes involve reactions that directly yield dysprosium compounds, often in solution phase or through solid-state interactions.

Solution-Based Preparation Techniques

Solution-based techniques are widely used for synthesizing dysprosium compounds, including dysprosium nitrate (B79036) itself and materials derived from it. These methods typically involve dissolving dysprosium salts, such as dysprosium nitrate, in a solvent, followed by controlled reactions to precipitate or crystallize the desired product.

One example is the synthesis of dysprosium phosphate (B84403) (DyPO₄) nanoparticles using a homogeneous precipitation method in butanol at 150 °C, starting from this compound and phosphoric acid. rsc.org In this process, this compound is dissolved in butanol to create a solution, which is then mixed with phosphoric acid. rsc.org The concentration of phosphoric acid in the starting solution can be varied to tune the size of the resulting nanoparticles, ranging from 23 nm to 57 nm. rsc.org Achieving uniform nanoparticles through this method requires restrictive experimental conditions, as variations can lead to heterogeneous or aggregated particles. rsc.org

Another instance involves the preparation of Dy₂O₃@TiO₂ nanocomposites using a hydrothermal synthesis process, where this compound is used as a precursor for the dysprosium oxide component. acs.org A solution of this compound is mixed with sodium hydroxide (B78521) to form a white suspension, followed by the addition of titanium tetra isopropoxide and more sodium hydroxide. acs.org The mixture is then hydrothermally treated at 180 °C. acs.org

This compound solutions can also be used in methods involving organic polymers with nano-sized pores. A this compound solution, typically with a concentration between 5 wt% and 15 wt%, is used, and an organic polymer with nano-sized pores is dipped into this solution. google.com Heating the polymer with the absorbed solution until calcination yields dysprosium oxide nanoparticles. google.com The concentration of the this compound solution is crucial; too low a concentration results in low yields, while too high a concentration can lead to aggregation of nanoparticles due to the limited pore volume of the polymer. google.com

Metathesis Reactions in Dysprosium Compound Synthesis

Metathesis reactions, also known as double displacement reactions, involve the exchange of ions or groups between reacting chemical species. This approach can be utilized in the synthesis of dysprosium compounds, often leading to the formation of new compounds by leveraging the insolubility or volatility of a product, driving the reaction to completion.

While not directly detailing the synthesis of this compound itself via metathesis in the provided context, metathesis reactions are relevant in the synthesis of other dysprosium complexes and materials. For example, novel mononuclear bis-Cp* dysprosium compounds have been synthesized via salt metathesis reactions involving dysprosium precursors like Cp*₂Dy(BPh₄) and potassium salts. researchgate.net Metathesis reactions have also been employed in the synthesis of homoleptic η⁵-stannole complexes of trivalent lanthanides, including dysprosium, through the reaction of the ligand's bis-potassium salt with anhydrous lanthanide iodide. chemrxiv.org These reactions highlight the utility of metathesis in constructing complex dysprosium-containing structures.

Metathesis reactions can offer advantages such as faster reaction kinetics and the potential to form nanocrystals and porous materials, and can be used to synthesize both stable and metastable materials. rsc.org

Sol-Gel and Solution Combustion Synthesis Routes

Sol-gel and solution combustion synthesis are versatile methods for preparing fine ceramic powders and nanoparticles, often utilizing metal nitrates, including this compound, as precursors.

Glycine-Nitrate Combustion Method for Nanopowder Fabrication

The glycine-nitrate combustion method is a type of solution combustion synthesis that uses metal nitrates as oxidizers and glycine (B1666218) as a fuel and complexing agent. mdpi.com This method is known for its simplicity, effectiveness, and ability to produce fine crystalline powders and nanoparticles with high chemical homogeneity and narrow size distribution. mdpi.com

In this method, a solution containing metal nitrates (such as this compound pentahydrate) and glycine is prepared. researchgate.netresearchgate.net The solution is evaporated to a gel-like state and then heated, leading to spontaneous ignition and a rapid combustion process. researchgate.netchimicatechnoacta.ru This exothermic reaction produces a bulky, foamy powder, typically consisting of oxides. researchgate.netchimicatechnoacta.ru The rapid evolution of gases during combustion helps to dissipate heat and prevent hard agglomeration, facilitating the formation of fine powders. mdpi.com

The glycine-nitrate method has been investigated for synthesizing nanopowders containing dysprosium oxide. researchgate.netchimicatechnoacta.ru Dysprosium(III) nitrate pentahydrate is used as a starting material, with distilled water as the solvent and glycine as the fuel. researchgate.net The process involves evaporating the nitrate-glycine solution to a gel and then increasing the temperature to initiate combustion. chimicatechnoacta.ru This method can yield dysprosium oxide nanoparticles without requiring high-temperature calcination in some cases. researchgate.net However, a challenge noted in the synthesis of nanopowders containing both indium and dysprosium oxides by this method is the intensive absorption of carbon dioxide from the air by the formed particles, which leads to the formation of amorphous carbonaceous compounds that hinder powder compaction and require high-temperature treatment (>900 °C) for decomposition. researchgate.netchimicatechnoacta.ru

Sol-Gel Auto-Combustion for Doped Ferrite (B1171679) Nanoparticle Synthesis

The sol-gel auto-combustion method is a widely used technique for synthesizing nano-scale ferrite powders due to its relatively low-temperature heat treatment and ease of use. iieta.org This method is particularly effective for preparing doped ferrite nanoparticles, including those containing dysprosium.

In this process, metal nitrates, such as ferric nitrate, cobalt nitrate, and this compound, are used as precursors. iieta.org These nitrates are dissolved and mixed with a fuel, often citric acid or glycine, to form a sol-gel. researchgate.netkarazin.ua The gel is then heated, which triggers a self-sustaining combustion reaction, yielding fine ferrite nanoparticles. iieta.orgresearchgate.net

Dysprosium-doped cobalt ferrite nanoparticles (CoFe₂-xDyxO₄) have been successfully synthesized using the sol-gel auto-combustion route. researchgate.netscilit.com The synthesis involves using metal nitrates as starting materials. iieta.org The resulting nanoparticles typically exhibit a cubic spinel phase. researchgate.net The concentration of dysprosium doping can influence the average grain size of the ferrite particles. researchgate.net This method is considered prospective from an engineering and economic standpoint for producing dysprosium-doped cobalt ferrites nanoparticles. iieta.org

Similarly, dysprosium-doped zinc nanoferrites (DyxZn₁-xFe₂-xO₄) have been synthesized using the sol-gel auto-combustion method with citric acid as a fuel. karazin.ua This process involves the chemical reaction of metal nitrates to form a dried gel, which then undergoes combustion. karazin.ua

Homogeneous Precipitation Techniques for Dysprosium-Containing Nanoparticles

Homogeneous precipitation is a technique where the precipitating agent is generated uniformly throughout the solution by a chemical reaction, leading to the formation of uniformly sized particles. This method is applicable to the synthesis of dysprosium-containing nanoparticles.

Dysprosium oxide (Dy₂O₃) nanoparticles have been prepared using homogeneous precipitation. researchgate.netsigmaaldrich.com One approach involves aging a solution of DyCl₃ in the presence of urea (B33335) at elevated temperatures. researchgate.net The hydrolysis of urea slowly generates hydroxide or carbonate ions homogeneously throughout the solution, leading to the precipitation of dysprosium compounds, which can then be converted to the oxide. google.com The precipitated particles are typically spherical, uniform in size, and amorphous, transforming into the oxide form upon heating without significant changes in morphology. researchgate.netsigmaaldrich.com

The size and size distribution of the resulting dysprosium oxide particles are strongly influenced by the concentration of the metal cation ([Dy³⁺]) and to a lesser extent by the urea concentration and aging time. sigmaaldrich.comnih.gov The presence of chloride ions can also significantly affect particle growth and agglomeration. sigmaaldrich.com

Another application of homogeneous precipitation using this compound is in the synthesis of uniform dysprosium phosphate nanoparticles. rsc.org As mentioned earlier, this method involves aging a mixture of Dy(NO₃)₃ and phosphoric acid in butanol at an elevated temperature. rsc.org

Hydrothermal and Solvothermal Synthesis of Dysprosium(III) Nitrate-Derived Architectures

Hydrothermal and solvothermal synthesis are versatile techniques widely used for the preparation of inorganic materials, including those derived from this compound. These methods involve carrying out chemical reactions in a sealed vessel under high temperature and pressure, using water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium. This controlled environment allows for the crystallization of phases that might be unstable or difficult to obtain under ambient conditions.

This compound has been utilized as a starting material in the hydrothermal synthesis of various dysprosium compounds, such as dysprosium coordination polymers and dysprosium oxide (Dy₂O₃) or doped materials like Dy-doped BaTiO₃ and Eu²⁺, Dy³⁺-doped SrAl₂O₄. cdnsciencepub.comresearchgate.netcuneyttas.comscirp.org For instance, a novel luminescent two-dimensional layer-like dysprosium coordination polymer was synthesized hydrothermally using potassium acid phthalate (B1215562) and this compound. cdnsciencepub.com Similarly, dysprosium stannate (Dy₂Sn₂O₇) nanocrystals with a pyrochlore (B1171951) phase were prepared hydrothermally from solutions containing tin(IV) chloride pentahydrate and this compound. ijcm.ir

Solvothermal synthesis, employing organic solvents, also plays a crucial role in creating dysprosium-derived structures. This method has been used to synthesize 3D tube-globular Dy₂O₃ nanostructures and dysprosium-organic frameworks (Dy-MOFs). researchgate.netnanochemres.orgnanochemres.org In one study, a dysprosium-organic framework, [Dy(BTC)]n (BTC = 1,3,5-benzenetricarboxylate), was synthesized solvothermally from dysprosium(III) nitrate hexahydrate and 1,3,5-benzenetricarboxylate in a mixture of DMF and distilled water at 105 °C for 24 hours. nanochemres.orgnanochemres.org This Dy-MOF then served as a precursor for the formation of Dy₂O₃ particles upon calcination. nanochemres.orgnanochemres.org Solvothermal methods can facilitate precise control over synthesis, leading to diverse nanostructures. researchgate.net

Control of Nanostructure and Morphology during Dysprosium Material Synthesis

Controlling the nanostructure and morphology of dysprosium materials synthesized from precursors like this compound is critical for tailoring their properties for specific applications. Various factors during synthesis, including the choice of solvent, temperature, pressure, reaction time, and the presence of additives, can influence the final morphology and size of the resulting particles or architectures.

In solvothermal synthesis of dysprosium phosphate (DyPO₄) nanoparticles, the concentration of phosphoric acid in the starting solution was found to tune the nanoparticle size from 23 nm to 57 nm while maintaining a uniform shape. rsc.org The use of different phosphoric acid concentrations (0.075 M, 0.15 M, and 0.30 M) resulted in cube-like nanoparticles of varying sizes. rsc.org The solvent nature, aging temperature, and heating source also impacted the morphology of the DyPO₄ nanoparticles. rsc.org

Hydrothermal methods also offer control over morphology. Nanosized rare earth hydroxides, including those of dysprosium, with rod-like morphology have been fabricated via a hydrothermal approach using rare earth precursors like nitrates and dodecylamine (B51217) (DDA) in a water/ethanol mixture. d-nb.info The reaction time and the water/ethanol volume ratio significantly influenced the size and morphology of the rare earth hydroxides. d-nb.info

The glycine-nitrate method, another synthesis technique utilizing nitrates, has been explored for synthesizing nanopowders containing indium and dysprosium oxides. chimicatechnoacta.ruchimicatechnoacta.ru However, this method presented challenges in controlling the composition and led to the formation of amorphous carbonaceous compounds, affecting powder compaction. chimicatechnoacta.ruchimicatechnoacta.ru

The use of organic polymers with nano-sized pores as templates during the synthesis from dysprosium salt solutions, such as this compound, can help control the shape and uniformity of dysprosium oxide nanoparticles, yielding particles in the range of tens of nanometers (e.g., 20 nm to 40 nm). google.com

The morphology of dysprosium vanadate (B1173111) (DyVO₄) nanoparticles synthesized by a co-precipitation method using this compound hexahydrate was influenced by the presence of different surfactants like cetyltrimethylammonium bromide (CTAB), polyethylene (B3416737) glycol (PEG), and sodium dodecyl benzene (B151609) sulfonate (SDBS). researchgate.net SEM analysis showed sphere-like nanoparticles with an average diameter of about 20–80 nm. researchgate.net

The thermal decomposition of this compound hexahydrate is a complex process involving the formation of intermediate oxynitrates before transforming into cubic dysprosium oxide. researchgate.net Understanding this decomposition mechanism is important for controlling the final oxide product. researchgate.net

Coordination Chemistry and Supramolecular Assembly Involving Dysprosium Iii Nitrate

Ligand Design and Coordination Environment Modulation

The design of ligands is crucial in controlling the coordination environment around the Dy³⁺ ion and, consequently, modulating the properties of the resulting complexes mdpi.comrsc.org. Ligands that can act as efficient chelates and harness the intrinsic anisotropy of lanthanide ions are particularly desirable rsc.org. The prolate nature of the f electron density around the Dy³⁺ ion suggests that negatively charged ligands coordinating along a single axis can lead to significant magnetic anisotropy mdpi.com.

Various ligands have been employed in conjunction with dysprosium(III) nitrate (B79036) to construct complexes with diverse coordination geometries and properties. These include phosphine (B1218219) oxides like triphenylphosphine (B44618) oxide (TPPO), multidentate Schiff base ligands, carboxylates, and amine-based ligands mdpi.comub.edursc.orgfrontiersin.orgmdpi.comrsc.org. The coordination environment around the Dy³⁺ ion is often high, commonly exhibiting coordination numbers such as 8, 9, or 10 mdpi.commdpi.commdpi.comfrontiersin.org.

The nitrate anion itself can act as a bidentate ligand, coordinating to the Dy³⁺ ion through two oxygen atoms mdpi.comontosight.ai. The coordination environment can be modulated by the choice of co-ligands, their denticity, and the reaction conditions, including pH and crystallization temperature rsc.orgub.edu. For instance, the reaction of dysprosium(III) nitrate with a specific pentadentate N₃O₂ Schiff base ligand resulted in different complexes depending on the pH of the medium ub.edu.

Studies have shown that even subtle changes in the ligand structure or coordination environment can significantly impact the magnetic behavior of dysprosium complexes mdpi.comacs.org. For example, replacing imine groups with amine groups in a hexadentate ligand led to a change in the dominant Mⱼ contribution and affected the energy barrier for magnetization reorientation acs.org.

Formation of Dysprosium(III) Nitrate Coordination Complexes

Dysprosium(III) nitrate serves as a common starting material for the synthesis of a wide range of coordination complexes. These complexes are typically synthesized by reacting dysprosium(III) nitrate (often in its hydrated form, such as the hexahydrate) with the desired organic ligands in suitable solvents like methanol (B129727), ethanol, acetonitrile, or N,N-dimethylformamide (DMF) rsc.orgnanochemres.orgub.edursc.orgnsf.govnih.gov.

The resulting complexes can be mononuclear, dinuclear, or even higher nuclearity species, depending on the ligand design and reaction conditions mdpi.comrsc.orgrsc.orgnsf.govresearchgate.net. For example, mononuclear dysprosium(III) complexes with triphenylphosphine oxide ligands have been synthesized, exhibiting varying coordination numbers and geometries mdpi.com. Dinuclear dysprosium complexes have also been reported, sometimes formed through metal-assisted ligand oxidation and subsequent dimerization rsc.org. The synthesis of trinuclear dysprosium coordination clusters has been achieved using multidentate ligands and hydrated lanthanide nitrates researchgate.net.

Crystallization temperature can influence the structure of the isolated dysprosium complexes, leading to different coordination environments and nuclearities rsc.org. The coordination sphere of the Dy³⁺ ion in these complexes is completed by the ligands and often includes coordinated water molecules or solvent molecules like methanol or DMF nanochemres.orgmdpi.comub.edufrontiersin.orgrsc.org.

The bonding mode of the ligands to the Dy³⁺ ion can vary. For instance, carboxylate ligands can coordinate in a bidentate chelating or bridging mode frontiersin.orgnsf.gov. Nitrate anions typically coordinate in a bidentate fashion mdpi.comontosight.ai. The specific coordination geometry around the Dy³⁺ ion in these complexes can range from spherical capped square antiprism to triangular dodecahedron or distorted pentagonal bipyramid, depending on the ligands and coordination number mdpi.comnanochemres.orgmdpi.comub.edu.

Supramolecular Network Formation and Intermolecular Interactions

Hydrogen bonding, involving coordinated or uncoordinated water molecules, nitrate anions, and functional groups on the ligands, is a common driving force for the formation of three-dimensional supramolecular networks in dysprosium nitrate complexes mdpi.comfrontiersin.org. For example, a complex hydrogen bond network involving oxygen atoms of nitrate ions and water molecules has been observed, leading to a three-dimensional supramolecular structure mdpi.com.

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings of ligands can further stabilize the crystal networks researchgate.net. These intermolecular interactions can lead to the formation of extended structures, such as chains or 2D layers, which are then further linked into 3D supramolecular architectures frontiersin.orgmdpi.comresearchgate.net.

The nature and strength of these intermolecular interactions can impact the magnetic properties of the complexes, particularly the magnetic relaxation behavior mdpi.comresearchgate.net. While the primary magnetic anisotropy is determined by the coordination environment of the individual Dy³⁺ ions, intermolecular interactions can contribute to phenomena like spin-glass behavior or influence the relaxation pathways mdpi.comresearchgate.net.

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization with Dysprosium(III) Nitrate

Dysprosium(III) nitrate is a frequently used metal source for the synthesis of Metal-Organic Frameworks (MOFs) mdpi.comnanochemres.org. MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands researchgate.net. The use of dysprosium(III) nitrate allows for the incorporation of paramagnetic Dy³⁺ ions into the MOF structure, leading to materials with potential applications in areas such as magnetism, catalysis, and adsorption mdpi.comnanochemres.orgresearchgate.net.

MOFs containing dysprosium are typically synthesized using solvothermal methods, where dysprosium(III) nitrate (often the hexahydrate) is reacted with organic linkers in solvents like DMF and water at elevated temperatures mdpi.comnanochemres.org. The choice of organic linker dictates the structure and porosity of the resulting MOF mdpi.comnanochemres.org. Examples of linkers used include trimesic acid (benzene-1,3,5-tricarboxylate) and 2-amino-1,4-benzenedicarboxylic acid mdpi.comnanochemres.orgekb.eg.

The coordination environment of the Dy³⁺ ion within the MOF structure is determined by the coordinating groups of the organic linker and any co-ligands present nanochemres.org. For instance, in a dysprosium-organic framework synthesized with trimesic acid, the Dy³⁺ ion was found to have a distorted pentagonal-bipyramidal geometry, coordinated by oxygen atoms from carboxylate groups and a water molecule nanochemres.org.

Dysprosium-based MOFs can exhibit interesting properties, including catalytic activity and single-molecule magnet behavior nanochemres.orgresearchgate.net. The porous nature of MOFs also allows for post-synthetic modification, where functional groups within the framework can be further reacted to tailor the material's properties ekb.eg.

Advanced Spectroscopic and Structural Characterization of Dysprosium Iii Nitrate Systems

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and crystallite size of materials. For dysprosium(III) nitrate (B79036) systems, XRD analysis provides information about the arrangement of dysprosium ions and nitrate groups in the crystal lattice, as well as the influence of hydration on the structure.

Studies on dysprosium-doped materials, often utilizing dysprosium nitrate as a precursor, demonstrate the application of XRD. For instance, the crystal structure of a dinuclear dysprosium Schiff base complex, synthesized from this compound, was determined by single crystal X-ray diffraction studies ruben-group.de. This complex crystallizes in the monoclinic system with space group P2₁/c researchgate.net. Another study on a dysprosium(III) multicomponent complex with acylhydrazone and 1,10-phenanthroline, also prepared using this compound, showed it crystallizes in the monoclinic system with space group P2₁/c researchgate.net. The coordination polyhedron around the Dy³⁺ ion in this complex was described as a monocapped square antiprism researchgate.net.

XRD is also used to characterize the structural properties of materials where dysprosium is incorporated into a host lattice. The phase purity and crystallinity of dysprosium-activated Sr₃Al₂O₆ nanophosphors, prepared using this compound hexahydrate, were determined by XRD bhu.ac.in. Similarly, XRD confirmed the formation of a spinel cubic structure in Dy³⁺ doped ferrite (B1171679) nanoparticles synthesized using a hydrothermal method mdpi.com.

In the context of photocatalytic materials, XRD has been employed to study anatase titania modified with dysprosium oxide, prepared using dysprosium(III) nitrate hexahydrate. The XRD patterns indicated that the Dy₂O₃ formed was uniformly dispersed on the surface of titania, and the particle size was estimated using the Scherrer formula jchps.com.

The anhydrous this compound can form crystalline hydrates in humid air, with the pentahydrate melting in its own crystallization water at 88.6 °C wikipedia.org. A new complex salt containing the [Dy(NO₃)₆]³⁻ anion has also been synthesized and its crystal structure studied by X-ray diffraction analysis researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the molecular vibrations within a compound, which are characteristic of the chemical bonds and functional groups present. These methods are valuable for understanding the coordination environment of the dysprosium ion and the nature of the nitrate ligands in dysprosium(III) nitrate systems.

IR and Raman spectra can detect vibrational bands associated with the nitrate ions and water molecules in hydrated this compound. The nitrate ion (NO₃⁻) belongs to the D₃h point group and has characteristic vibrational modes bdu.ac.in. Changes in these modes upon coordination to a metal ion like Dy³⁺ can be observed and analyzed bdu.ac.in.

IR spectral studies have been conducted on materials prepared using this compound. For example, Infrared spectral studies were performed on dysprosium activated Sr₃Al₂O₆ nanophosphors bhu.ac.in. The thermal decomposition of this compound hexahydrate has also been studied using infrared spectroscopy to analyze the evolved gases and intermediate products researchgate.net.

PubChem provides access to IR and Raman spectra data for Dysprosium(III) nitrate pentahydrate, obtained using techniques like FTIR (Film) and FT-Raman nih.gov. Vibrational spectroscopy is sensitive to the hydrogen-bonded structure of water and can provide direct information by monitoring the intra- and intermolecular vibrational modes of water in hydrated systems mdpi.com.

Photoluminescence Spectroscopy and Luminescence Mechanism Elucidation

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic transitions and luminescence properties of dysprosium(III) nitrate systems, particularly when dysprosium is incorporated into luminescent materials. Dy³⁺ ions exhibit characteristic luminescence due to intra-configurational 4f-4f transitions dbc.wroc.pldoi.org.

The photoluminescence spectra of Dy³⁺ ions typically show emission bands in the blue (~480 nm) and yellow (~575 nm) regions, corresponding to transitions from the ⁴F⁹/₂ excited state to the ⁶H₁₅/₂ and ⁶H₁₃/₂ ground states, respectively bhu.ac.indbc.wroc.pldoi.org. The yellow emission band (⁴F⁹/₂ → ⁶H₁₃/₂ transition) is often hypersensitive, meaning its intensity is strongly dependent on the host matrix and the local coordination environment of the Dy³⁺ ion dbc.wroc.pl.

Studies on dysprosium-doped phosphors and complexes highlight the use of PL spectroscopy to understand the luminescence behavior. For instance, dysprosium-activated Sr₃Al₂O₆ nanophosphors exhibited emission peaks at 479 nm, 574 nm, and 676 nm upon excitation at different wavelengths bhu.ac.in. The luminescence properties of dysprosium ions in silica (B1680970) xerogel doped with Gd-Dy tungstate (B81510) showed strong yellow emission due to efficient energy transfer from the tungstate group to the Dy³⁺ ions dbc.wroc.pl.

In some dysprosium(III) complexes, characteristic Dy³⁺ emission can be obtained by direct excitation into the f-f transitions without the need for sensitizer (B1316253) ligands mdpi.com. The photoluminescence emission intensity can be affected by factors such as concentration quenching and the presence of quenchers like OH⁻ groups doi.org. Concentration quenching, where luminescence intensity decreases at higher dopant concentrations, has been observed in Dy-doped phosphors, with the mechanism often attributed to dipole-dipole interactions doi.orgbohrium.com.

Photoluminescence spectroscopy is also used to study the energy transfer mechanisms within these materials dbc.wroc.pldoi.org. The energy level diagram of Dy³⁺ ions helps in understanding possible energy transfer pathways doi.org. Luminescence decay curves provide information about the excited state lifetimes dbc.wroc.plresearchgate.net.

Electron Microscopy Techniques for Morphological and Nanoscale Characterization (TEM, SEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology, particle size, and nanoscale features of dysprosium(III) nitrate systems and materials derived from them.

SEM provides images of the surface morphology of samples. Studies on dysprosium-doped materials have utilized SEM to examine particle shape and size distribution. For example, SEM images of dysprosium-doped titania showed polygonal particle morphology with sizes ranging from 50 to 200 nm jchps.com. SEM has also been used to study the morphology of dysprosium-activated Sr₃Al₂O₆ nanophosphors, revealing the impact of Dy³⁺ concentration on particle morphology and confirming crystallite sizes within 50 nm bhu.ac.in. Elemental composition in specific areas can be determined by Energy Dispersive X-ray Spectroscopy (EDAX) coupled with SEM bhu.ac.inmdpi.com.

TEM provides higher resolution images, allowing for the visualization of internal structures, crystallite sizes, and dispersion of nanoparticles. TEM images of dysprosium-doped titania confirmed aggregated particles in the range of 50-200 nm jchps.com. TEM has also been used to confirm the crystallite size obtained from XRD analysis in dysprosium-activated nanophosphors bhu.ac.in. High-resolution TEM (HRTEM) can reveal interplanar distances, providing further structural information bhu.ac.in. Selected Area Electron Diffraction (SAED) patterns obtained from TEM can confirm the crystalline nature of the samples bhu.ac.inmdpi.com.

Electron microscopy, including TEM and SEM, has also been used in biological contexts where dysprosium is used as a label for visualizing structures like the arterial glycocalyx nih.gov.

Thermal Analysis Techniques for Decomposition Pathway Elucidation (TGA, DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of materials as a function of temperature. These techniques are particularly useful for understanding the dehydration and decomposition of hydrated dysprosium(III) nitrate.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the loss of volatile components such as water and nitric acid worldoftest.comctherm.comlabmanager.com. DTA measures the temperature difference between a sample and an inert reference, identifying endothermic (heat absorbing) and exothermic (heat releasing) processes like phase transitions and decomposition reactions worldoftest.comctherm.com. DSC measures the heat flow into or out of a sample, allowing for the quantification of thermal events such as melting, crystallization, and decomposition enthalpy worldoftest.comctherm.comlabmanager.com.

The thermal decomposition of this compound hexahydrate is a complex process researchgate.netresearchgate.net. Studies using TGA, DTA, and DSC have shown that the decomposition begins with the simultaneous condensation of the initial monomer into a cyclic hexamer researchgate.net. This cluster gradually loses water and nitric acid, forming intermediate oxynitrates researchgate.net. At higher temperatures, these intermediates undergo further degradation, losing nitrogen dioxide, water, and oxygen, eventually transforming into dysprosium oxide researchgate.net.

The main volatile products of the thermolysis of rare earth nitrate hexahydrates, including dysprosium, are water, nitric acid, their azeotrope, nitrogen dioxide, and oxygen researchgate.netresearchgate.net. TGA and DSC analyses can reveal the different stages of decomposition and the temperatures at which these mass losses and thermal events occur researchgate.net.

Magnetic Phenomena and Materials Derived from Dysprosium Iii Nitrate

Single-Ion Magnets (SIMs) and Single-Molecule Magnets (SMMs) Based on Dysprosium(III) Nitrate (B79036)

Dysprosium(III) nitrate is frequently employed in the synthesis of mononuclear and multinuclear complexes that function as SIMs and SMMs. These molecular magnets are characterized by their ability to retain magnetization in the absence of an external magnetic field below a certain blocking temperature. The magnetic behavior of these complexes is strongly influenced by the coordination environment and the resulting crystal field around the Dy³⁺ ion nih.govuni-freiburg.deamericanelements.com.

A well-studied example is the complex [Dy(NO₃)₃(H₂O)₄]·2H₂O, which exhibits field-induced SIM properties. The presence of negatively charged oxygen atoms from the nitrate ions in the coordination sphere helps to stabilize the oblate electronic density of the Dy³⁺ ion, contributing to the observed magnetic anisotropy nih.govuni-freiburg.de.

Field-Induced Slow Magnetic Relaxation Dynamics

Slow magnetic relaxation is a hallmark of SIMs and SMMs, where the magnetization decay after the removal of a magnetic field is not instantaneous but occurs over a measurable timescale. In many dysprosium(III) complexes synthesized from dysprosium nitrate, slow magnetic relaxation is observed, particularly under an applied DC magnetic field. This field helps to suppress fast relaxation pathways, such as quantum tunneling of magnetization (QTM) nih.govnih.govmdpi.comnih.gov.

For instance, in the complex [Dy(NO₃)₃(H₂O)₄]·2H₂O, significant out-of-phase AC susceptibility, χ′′, indicative of slow magnetic relaxation, is observed only upon applying a DC field. The highest relaxation time (τ) for this complex was found at 4.0 K under DC fields of around 1500–2000 Oe nih.gov.

Suppression of Quantum Tunneling of Magnetization (QTM)

Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization can reverse its direction through a potential barrier via quantum mechanical tunneling, even at very low temperatures. QTM can significantly hinder the SMM behavior by providing a fast relaxation pathway. In dysprosium-based SIMs and SMMs derived from this compound, QTM is often observed under zero applied DC field nih.govmdpi.comras.ru.

Applying an external DC magnetic field is a common strategy to suppress QTM. This field lifts the degeneracy of the ±Mⱼ levels, increasing the energy barrier for tunneling nih.govmdpi.comnih.gov. Research has shown that applying DC fields induces an out-of-phase component in AC susceptibility measurements, directly reflecting the suppression of QTM and the emergence of slow magnetic relaxation nih.gov. Magnetic dilution, where magnetic ions are substituted by diamagnetic ones, can also effectively suppress QTM by reducing intermolecular interactions nih.govnih.gov.

Determination of Orbach Relaxation Barriers

The relaxation of magnetization in SIMs and SMMs can occur through several mechanisms, including the Orbach process, Raman process, direct relaxation, and QTM nih.gov. The Orbach process is a thermally activated process where the magnetization relaxation occurs via an excited state. The energy difference between the ground state and this excited state is known as the Orbach relaxation barrier (Ueff or Δ) nih.govfishersci.ca.

The Orbach barrier is a critical parameter for evaluating the performance of a molecular magnet, as a higher barrier generally leads to slower relaxation and a higher blocking temperature. This barrier can be determined from the temperature dependence of the relaxation time, often using the Arrhenius law (τ = τ₀ exp(Ueff/kT)) ctdbase.org. In some cases, the Orbach barrier can also be estimated from photoluminescence measurements, providing a valuable correlation between magnetic and optical properties nih.govuni-freiburg.de. For [Dy(NO₃)₃(H₂O)₄]·2H₂O, the Orbach barrier obtained from magnetic measurements was found to be approximately 40 ± 4 cm⁻¹, which is in good agreement with the energy gap between the ground and first-excited Kramers doublet determined from photoluminescence measurements (34 ± 5 cm⁻¹) nih.gov.

Data Table: Relaxation Parameters for [Dy(NO₃)₃(H₂O)₄]·2H₂O (1)

| Parameter | Value | Unit | Notes |

| Δ (from magnetism) | 39 | cm⁻¹ | Orbach Barrier nih.gov |

| τ₀ (from magnetism) | 8 × 10⁻¹⁰ | s | Pre-exponential factor nih.gov |

| Δ (from photoluminescence) | 34 ± 5 | cm⁻¹ | Energy gap between ground and first-excited Kramers doublet nih.gov |

Crystal Field Effects on Magnetic Anisotropy and Relaxation Processes

The crystal field, which is the electrostatic environment created by the ligands surrounding the central dysprosium(III) ion, profoundly influences its magnetic anisotropy and, consequently, the magnetic relaxation dynamics americanelements.comnih.govctdbase.orgnih.gov. The oblate nature of the Dy³⁺ ion's electron density favors an axial crystal field that stabilizes the easy axis of magnetization americanelements.comnih.gov.

The strength and symmetry of the ligand field are crucial in determining the magnitude of the magnetic anisotropy and the effective energy barrier for magnetization reversal nih.gov. Theoretical studies suggest that an optimal coordination environment for oblate ions like Dy³⁺ involves negatively charged ligands positioned along the axial direction americanelements.comnih.gov. The coordinating nitrate ions in this compound complexes can play a significant role in establishing this favorable crystal field, promoting enhanced spin-orbit coupling and magnetic anisotropy ctdbase.org. Distortions from ideal symmetry can also impact QTM and relaxation pathways nih.gov.

Dysprosium-Doped Ferrites and Related Magnetic Nanomaterials

This compound is also used as a source of Dy³⁺ ions for doping various ferrite (B1171679) materials, such as cobalt ferrite (CoFe₂O₄), nickel ferrite (NiFe₂O₄), zinc ferrite (ZnFe₂O₄), and manganese ferrite (MnFe₂O₄) wikipedia.org209.59.186. Doping with rare earth ions like dysprosium can significantly alter the structural and magnetic properties of spinel ferrites wikipedia.org209.59.186.

Studies on dysprosium-doped ferrites, often synthesized using methods like the sol-gel technique or co-precipitation, have shown that the addition of Dy³⁺ ions can influence parameters such as crystallite size, lattice parameter, saturation magnetization, and coercivity wikipedia.org209.59.186. The presence of dysprosium can also lead to the formation of minor secondary phases, such as dysprosium orthoferrite (DyFeO₃), particularly at higher doping concentrations wikipedia.org.

Cation Distribution and Site Occupation in Spinel Structures

Spinel ferrites have a general formula MFe₂O₄, where M is a divalent metal cation. Their crystal structure consists of a face-centered cubic (FCC) lattice of oxygen anions with metal cations occupying tetrahedral (A) and octahedral (B) interstitial sites. The distribution of cations among these A and B sites is a critical factor determining the magnetic properties of spinel ferrites wikipedia.org.

Data Table: Effect of Dy Substitution on Cobalt Ferrite (CoFe₂₋ₓDyₓO₄) Nanoparticles

| Dy Content (x) | Crystallite Size (nm) | Lattice Parameter (Å) | Saturation Magnetization (emu/g) | Coercivity (Oe) |

| 0.0 | 16 | - | 58.3 | - |

| 0.25 | 24 | Increased | ~35 (40% reduction) | Decreased (90% reduction in hysteresis loss) |

Saturation Magnetization and Hysteresis Properties

The magnetic behavior of materials derived from dysprosium(III) nitrate is often characterized by their saturation magnetization and hysteresis loops. Saturation magnetization (Ms) represents the maximum magnetic moment per unit volume or mass that a material can achieve in a strong applied magnetic field. Hysteresis properties, including coercivity (Hc) and remanence (Mr), describe the material's ability to retain magnetization after the removal of an external field and the field required to reduce the magnetization to zero, respectively.

Studies on dysprosium-substituted ferrites, synthesized using this compound as a precursor, demonstrate the influence of dysprosium content on these magnetic parameters. For instance, in dysprosium-substituted cobalt ferrite nanoparticles (CoFe₂-xDyxO₄), saturation magnetization and coercivity were found to decrease with increasing dysprosium content. ijesit.com The saturation magnetization for pure cobalt ferrite was reported as 58.3 emu/g, with about a 40% reduction observed for 12.5% dysprosium doping (x=0.25). ijesit.com Coercivity in these materials decreased monotonically with Dy substitution, ranging from 1683 Oe to 136 Oe for different substitution levels. ijesit.com This decrease in coercivity is attributed partly to the increase in crystallite size with Dy substitution. ijesit.com

Similarly, in dysprosium-substituted W-type barium hexaferrites (BaNi₂DyxFe₁₆-xO₂₇), increasing Dy content led to a decrease in saturation magnetization and an increase in coercivity. scispace.com, ias.ac.in Saturation magnetization decreased from 74 emu/g to 53 emu/g as Dy content increased, while coercivity values were in the range of 530–560 Oe. scispace.com, ias.ac.in

In dysprosium-doped copper ferrite (CuDyₓFe₂-ₓO₄) nanoparticles, dysprosium substitution also resulted in a reduction of both saturation magnetization and coercivity, with the decrease in coercivity being more pronounced. naturalspublishing.com The saturation magnetization decreased from 96.8000 to 73.6000 emu/g, and the coercivity increased from 58.3333 to 58.8889 Oe for pure versus doped samples. naturalspublishing.com The decrease in Ms is linked to the weakening of A-B interactions within the ferrite structure due to dysprosium incorporation. naturalspublishing.com

For the specific compound [Dy(NO₃)₃(H₂O)₄]·2H₂O, magnetization measurements at 1.8 K under varying magnetic fields up to 70 kOe showed that the magnetization reached 5.85 μB but without clear saturation. mdpi.com This compound can exhibit field-induced single-ion magnet (SIM) behavior, where slow magnetic relaxation is observed under an applied DC field. mdpi.com, rsc.org

The hysteresis properties and saturation magnetization in these materials are influenced by factors such as particle size, cation distribution within the crystal structure, and the strength of magnetic interactions. ijesit.com, naturalspublishing.com

Here is a summary of some saturation magnetization and coercivity data from the search results:

| Material | Dysprosium Content (x) | Saturation Magnetization (Ms) | Coercivity (Hc) | Temperature | Reference |

| CoFe₂-xDyxO₄ Nanoparticles | 0.0 | 58.3 emu/g | 1683 Oe | Room Temp | ijesit.com |

| CoFe₂-xDyxO₄ Nanoparticles | 0.25 | ~35 emu/g (40% reduction) | 136 Oe | Room Temp | ijesit.com |

| BaNi₂DyxFe₁₆-xO₂₇ Hexaferrites | 0.0 | 74 emu/g | 530 Oe | Room Temp | scispace.com, ias.ac.in |

| BaNi₂DyxFe₁₆-xO₂₇ Hexaferrites | 0.9 | 53 emu/g | 560 Oe | Room Temp | scispace.com, ias.ac.in |

| CuDyₓFe₂-ₓO₄ Nanoparticles | 0.0 | 96.8000 emu/g | 58.3333 Oe | Room Temp | naturalspublishing.com |

| CuDyₓFe₂-ₓO₄ Nanoparticles | Varies | Decreases with x | Decreases with x | Room Temp | naturalspublishing.com |

| [Dy(NO₃)₃(H₂O)₄]·2H₂O | N/A | 5.85 μB at 70 kOe (no sat.) | Not specified | 1.8 K | mdpi.com |

Magneto-Structural and Magneto-Optical Correlation Studies

The magnetic properties of dysprosium compounds derived from this compound are intimately linked to their crystal structure and coordination environment around the dysprosium ion. Magneto-structural correlation studies aim to understand how variations in structure influence magnetic behavior.

In dysprosium complexes, the position of coordinating nitrate groups can significantly modulate the crystal field around the dysprosium ion, leading to distinct magnetic relaxation behaviors. acs.org, nih.gov For example, different coordination geometries resulting from varying synthesis conditions or crystallization temperatures can lead to different single-molecule magnet behaviors, including variations in relaxation processes. acs.org, rsc.org

The compound [Dy(NO₃)₃(H₂O)₄]·2H₂O crystallizes in the triclinic P-1 space group, with the Dy³⁺ ion having a coordination number of 10, coordinated by three bidentate nitrate ions and four water molecules. mdpi.com Studies on this complex have shown a correlation between its magneto-luminescent properties, where the energy gap obtained from photoluminescence measurements is close to the energy barrier for magnetic relaxation determined from magnetic studies. mdpi.com This indicates that relaxation pathways can be influenced by the electronic structure as revealed by optical properties. mdpi.com

This compound is also used in the synthesis of materials exhibiting magneto-optical effects, such as the Faraday effect and magnetic circular dichroism (MCD). The Faraday effect is the rotation of the plane of polarization of linear polarized light as it passes through a material subjected to a magnetic field parallel to the direction of light propagation. MCD is the differential absorption of left and right circularly polarized light in the presence of a magnetic field.

Saturated aqueous solutions or glasses containing this compound have been utilized in studies of the Faraday effect. cnrs.fr These studies investigate how the magnetic properties of the dysprosium ions in solution or within a matrix contribute to the rotation of polarized light. cnrs.fr

The correlation between the structural arrangement of dysprosium ions and their coordination environment with the observed magneto-optical phenomena is a key area of research, aiming to design materials with tailored optical and magnetic responses.

Luminescence and Optical Applications of Dysprosium Iii Nitrate Materials

Development of Phosphor Materials for Advanced Displays and Lighting

Dysprosium-doped phosphors are actively researched for their potential in solid-state lighting and display technologies, including white light-emitting diodes (LEDs) and plasma displays researchgate.netbhu.ac.iniaamonline.org. The Dy³⁺ ion is a significant activator because it can produce tricolor emission bands (blue, yellow, and red) from a single phase, which are necessary for generating white light researchgate.net.

The characteristic emission bands of Dy³⁺ ions typically occur in the blue region (450–490 nm) corresponding to the ⁴F⁹/₂ → ⁶H¹⁵/₂ transition, the yellow region (550–590 nm) corresponding to the ⁴F⁹/₂ → ⁶H¹³/₂ transition, and a weaker red emission (640–680 nm) corresponding to the ⁴F⁹/₂ → ⁶H¹¹/₂ transition researchgate.netrsc.org. By adjusting the ratio of these emission bands, particularly the yellow to blue (Y/B) intensity ratio, white light with desired correlated color temperature (CCT) and chromaticity coordinates can be achieved researchgate.netdoi.org.

Various host lattices have been investigated for Dy³⁺ doping to optimize phosphor performance. For instance, Dy³⁺-doped Ca₅(PO₄)₃F phosphors synthesized by a wet chemical method showed emission bands at 484 nm (blue) and 575 nm (yellow), yielding white-light emission iaamonline.org. The optimal Dy³⁺ concentration in this host was found to be 0.5 mole%, beyond which concentration quenching occurred iaamonline.org. Another study on Dy³⁺-doped Li₄Zn(PO₄)₂ phosphors prepared by the combustion method also demonstrated white light emission, with the maximum photoluminescence intensity observed at 0.05 mol% Dy³⁺ concentration biointerfaceresearch.com. In Sr₃Al₂O₆ nanophosphors activated with Dy³⁺, characteristic white light emission was observed across various concentrations, with CIE coordinates falling within the white light region bhu.ac.in.

The synthesis method plays a role in the properties of the resulting phosphors. Methods like sol-gel combustion, wet chemical synthesis, and combustion methods have been successfully employed to prepare Dy³⁺-doped phosphors iaamonline.orgbiointerfaceresearch.combohrium.com.

Luminescent Properties of Dysprosium(III) Ions in Various Host Lattices

The luminescent properties of Dy³⁺ ions are significantly influenced by the host lattice in which they are incorporated researchgate.net. The host lattice affects the symmetry around the Dy³⁺ ions and the energy transfer processes, which in turn dictate the emission intensity and spectrum researchgate.netrsc.org.

The emission from Dy³⁺ ions primarily arises from intra-configurational 4f-4f transitions doi.org. The ⁴F⁹/₂ → ⁶H¹⁵/₂ transition (blue emission) is a magnetic dipole transition and is relatively less sensitive to the surrounding environment. In contrast, the ⁴F⁹/₂ → ⁶H¹³/₂ transition (yellow emission) is an electric dipole transition and is hypersensitive, meaning its intensity is strongly dependent on the host lattice and the local symmetry around the Dy³⁺ ion researchgate.netrsc.org. A higher intensity of the yellow band compared to the blue band often indicates that the Dy³⁺ ions occupy sites lacking inversion symmetry in the host lattice rsc.org.

Studies on Dy³⁺ in different host materials highlight this dependency. In La₂CaB₁₀O₁₉ doped with Dy³⁺, characteristic emission bands were observed at 480 nm (blue), 574 nm (yellow), 662 nm (red), and 752 nm (red) under excitation at 349 nm bohrium.com. The ratio between the magnetic dipole and electric dipole transitions can be used to assess the site symmetry of the Dy³⁺ ion bohrium.com. In silicate-substituted fluorapatite (B74983), the emission spectrum of Dy³⁺ showed lines at 480 nm, 576 nm, 662 nm, and 753 nm doi.org. The luminescence intensity increased with concentration up to 1 mol%, after which concentration quenching occurred doi.org.

The energy levels of Dy³⁺ ions and the transitions between them are key to understanding their luminescence. The primary emitting state for Dy³⁺ is typically the ⁴F⁹/₂ state acs.org. The energy level diagram of Dy³⁺ ions shows transitions from the ⁴F⁹/₂ excited state to various lower-lying states, resulting in emissions in different spectral regions doi.org.

Data on emission wavelengths and corresponding transitions in various host lattices are crucial for phosphor design.

| Host Lattice | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Corresponding Transitions |

| La₂CaB₁₀O₁₉ bohrium.com | 349 | 480, 574, 662, 752 | ⁴F⁹/₂ → ⁶H¹⁵/₂, ⁶H¹³/₂, ⁶H¹¹/₂, ⁶H⁹/₂ |

| Ca₅(PO₄)₃F iaamonline.org | 353 | 484, 575 | ⁴F⁹/₂ → ⁶H¹⁵/₂, ⁶H¹³/₂ |

| Li₄Zn(PO₄)₂ biointerfaceresearch.com | 348 | 573 (emission monitored) | ⁴F⁹/₂ → ⁶H¹³/₂ |

| SrCaAl₂O₅ iaamonline.org | 350 | 484, 575 | ⁴F⁹/₂ → ⁶H¹⁵/₂, ⁶H¹³/₂ |

| Silicate-substituted fluorapatite doi.org | 351 | 480, 576, 662, 753 | ⁴F⁹/₂ → ⁶H¹⁵/₂, ⁶H¹³/₂ , ⁶H¹¹/₂, ⁶H⁹/₂ |

| Na₃Ba₂LaNb₁₀O₃₀ rsc.org | 387 | 450-490, 550-590, 640-680 | ⁴F⁹/₂ → ⁶H¹⁵/₂, ⁶H¹³/₂, ⁶H¹¹/₂ |

Concentration Quenching Mechanisms in Dysprosium-Doped Luminescent Systems

Concentration quenching is a phenomenon where the luminescence intensity of a material decreases as the concentration of the activator ions increases beyond a certain optimal level doi.org. This occurs due to non-radiative energy transfer processes between neighboring activator ions doi.org. As the concentration of Dy³⁺ ions increases, the distance between them decreases, making energy transfer more probable doi.orgresearchgate.net.

Several mechanisms can contribute to concentration quenching in Dy³⁺-doped materials, with the most common being multipolar interactions, particularly electric dipole-dipole interaction rsc.orgdoi.orgbohrium.comresearchgate.net. Cross-relaxation processes between Dy³⁺ ions are also significant contributors researchgate.net. These processes involve energy transfer where an excited Dy³⁺ ion transfers energy to a nearby unexcited Dy³⁺ ion, resulting in both ions ending up in lower energy states without photon emission researchgate.net. Examples of cross-relaxation processes in Dy³⁺ systems include ⁴F⁹/₂ + ⁶H¹⁵/₂ → ⁶H⁵/₂ + ⁶H⁵/₂ and ⁴F⁹/₂ + ⁶H¹⁵/₂ → ⁶F³/₂ + (⁶H⁹/₂ + ⁶F¹¹/₂) researchgate.net.

The critical distance (Rc) between activator ions at which concentration quenching begins can be calculated and provides insight into the dominant quenching mechanism doi.org. For interaction distances greater than 5 Å, multipolar interactions are typically effective, while exchange interaction becomes effective at shorter distances doi.org. Studies have shown that in many Dy³⁺-doped phosphors, the concentration quenching is primarily attributed to dipole-dipole interaction rsc.orgbohrium.com.

The optimal concentration of Dy³⁺ ions varies depending on the host lattice. For instance, the optimal doping concentration was found to be 2% in La₂CaB₁₀O₁₉:Dy³⁺ bohrium.com, 0.5 mole% in Ca₅(PO₄)₃F:Dy³⁺ iaamonline.org, 1 mol% in silicate-substituted fluorapatite doped with Dy³⁺ doi.org, and 7.0 mol% in Na₃Ba₂LaNb₁₀O₃₀:Dy³⁺ rsc.org. Beyond these concentrations, the luminescence intensity decreases due to quenching rsc.orgdoi.orgiaamonline.orgbohrium.com.

The study of luminescence decay curves can also provide information about energy transfer and quenching mechanisms. Non-exponential decay profiles are often observed in systems with energy transfer between ions doi.orgresearchgate.net. The decrease in decay time with increasing Dy³⁺ concentration further supports the occurrence of energy transfer between neighboring Dy³⁺ ions rsc.org.

Dysprosium(III) Nitrate (B79036) in Laser Material Development

Dysprosium, often introduced using compounds like dysprosium nitrate, is also explored for its use in laser materials stanfordmaterials.comnanoshel.comdataintelo.commade-in-china.com. The characteristic emission wavelengths of Dy³⁺ ions, particularly the strong yellow emission, make them potential candidates for developing yellow lasers dbc.wroc.pl.

Research into Dy³⁺-doped materials for laser applications involves investigating their spectroscopic properties, energy transfer processes, and potential as gain media. While the provided search results touch upon the use of dysprosium compounds, including nitrate, in laser materials, detailed research findings specifically on this compound's direct role as a laser material itself or in the synthesis of specific laser crystals or glasses are less prominent compared to its use in phosphors. However, dysprosium's ability to alloy with other elements for laser materials and its use in laser glass and halide lamps are mentioned nanoshel.commade-in-china.comsamaterials.com.

The development of laser materials often involves incorporating rare earth ions into suitable host matrices that offer favorable optical properties and minimize non-radiative losses. The luminescent properties of Dy³⁺ ions, as discussed in the previous sections, are fundamental to their potential in laser applications. The transitions responsible for luminescence are also the transitions that could be utilized for stimulated emission in a laser.

Further research in this area would likely focus on identifying host materials that provide efficient excitation and emission of Dy³⁺ ions, high quantum yields, and minimal concentration quenching at the required doping levels for achieving laser action. The solubility and availability of this compound make it a convenient precursor for introducing Dy³⁺ ions into various host matrices for laser material synthesis.

Nuclear and Radiation Research Applications

Neutron Capture Cross-Section Studies

Dysprosium is recognized for its very large thermal neutron absorption cross-section, a property that makes it a subject of interest in nuclear research and for practical applications like burnable poisons in reactors. osti.gov The ability of dysprosium and its isotopes to readily absorb neutrons is a key factor in its use for controlling nuclear reactions. rsc.org

Research has been conducted to precisely measure the neutron capture cross-sections of various dysprosium isotopes to improve nuclear data libraries. researchgate.net These experimental data are crucial for evaluators to refine and verify the accuracy of data libraries such as ENDF/B-VII.1, JENDL-4.0, and ROSFOND-2010. researchgate.net For instance, one study using a neutron activation analysis technique determined the neutron capture cross-section of the 164Dy(n, γ)165Dy reaction to be 2322 ± 140 barns at an energy of 0.0334 eV. researchgate.net This experimental value was found to be slightly higher than the values extrapolated from the major evaluated nuclear data libraries. researchgate.net Other studies have focused on the neutron energy region from 10 eV to 1 keV to extract resonance parameters, which are essential for understanding how dysprosium affects the neutron population in a nuclear reactor system across all energy regions.

Neutron Capture Cross-Section of 164Dy at 0.0334 eV

| Data Source | Neutron Capture Cross-Section (barns) |

|---|---|

| Experimental Measurement researchgate.net | 2322 ± 140 |

| Extrapolated from ENDF/B-VII.1 researchgate.net | 2226 |

| Extrapolated from ROSFOND researchgate.net | 2222 |

| Extrapolated from JENDL-4.0 researchgate.net | 2251 |

Dysprosium-Containing Materials for Nuclear Reactor Control Rods

Due to its exceptional neutron absorption properties, dysprosium is a critical material for the control rods used to regulate the fission process in nuclear reactors. rsc.orgbritannica.comwikipedia.orgaemree.com Control rods made with dysprosium alloys or compounds help ensure the reactor operates safely and efficiently. aemree.com

Several dysprosium-containing materials are utilized or have been evaluated for this purpose:

Dysprosium Titanate (Dy2TiO5) : This ceramic material is considered a promising replacement for conventional Ag-In-Cd alloys in the control rods of pressurized water reactors. wikipedia.org Dysprosium titanate offers numerous advantages, including a high melting point of approximately 1870 °C, excellent radiation resistance, low swelling, and no gas release under neutron irradiation. wikipedia.orgwikipedia.orgkns.orgresearchgate.net It is also easy to produce, does not tend to react with cladding materials, and its waste is not radioactive. wikipedia.orgresearchgate.net Dysprosium titanate has been successfully used in VVER-1000 and RBMK type reactors. wikipedia.orgwikipedia.orgresearchgate.net

Dysprosium Oxide-Nickel Cermets : A cermet is a composite material combining ceramic and metal. nanoshel.com Dysprosium oxide-nickel cermets are used in neutron-absorbing control rods because they readily absorb neutrons without swelling or contracting, even after long periods of neutron bombardment. rsc.orgwikipedia.orgnanoshel.com

Properties of Dysprosium Titanate for Control Rods

| Property | Value / Characteristic | Reference |

|---|---|---|

| Melting Point | ~1870 °C | researchgate.net |

| Behavior Under Irradiation | Insignificant swelling, no out-gassing | wikipedia.orgresearchgate.net |

| Neutron Efficiency | High | researchgate.net |

| Cladding Interaction | Non-interactive at temperatures above 1000 °C | researchgate.net |

| Thermal Conductivity | 1.5 - 2.0 W/m-K | kns.org |

Applications in Dosimetry and Radiation Monitoring

Dysprosium compounds are employed in the fabrication of dosimeters for measuring exposure to ionizing radiation. wikipedia.orgnanoshel.comathenslab.grstanfordmaterials.com The principle behind this application is thermoluminescence. Specific crystals, such as calcium sulfate (B86663) or calcium fluoride, are doped with dysprosium. wikipedia.orgamericanelements.com When these dysprosium-doped crystals are exposed to ionizing radiation, they store energy. Upon heating, this stored energy is released in the form of light (luminescence). wikipedia.orgamericanelements.com The amount of emitted light is proportional to the radiation dose received, allowing for accurate measurement of the exposure. wikipedia.org

More advanced research has investigated the use of stable dysprosium microspheres that can be activated in situ by a high-energy photon beam from a linear accelerator (linac). nih.gov This technique allows for the delivery of a significant dose of beta radiation to a targeted area, with the dose distribution being studied through Monte Carlo simulations. nih.gov This shows the potential of dysprosium in specialized radiotherapy dosimetry. nih.gov

Separation Science Applications

Dysprosium Distribution Coefficients in Solvent Extraction Systems

The distribution coefficient (D) is a key parameter in solvent extraction, quantifying the distribution of a solute, in this case, dysprosium, between the organic and aqueous phases at equilibrium. A higher distribution coefficient indicates a greater affinity of the metal for the organic phase. The distribution coefficient of dysprosium is significantly influenced by the composition of both the aqueous and organic phases, including the concentration of nitric acid and the type of extractant used.

Research into the solvent extraction of dysprosium from nitrate (B79036) solutions has provided valuable data on its distribution behavior. In systems utilizing tributyl phosphate (B84403) (TBP), a common neutral extractant, the distribution of dysprosium nitrate is a function of the nitric acid concentration in the aqueous phase. Equilibrium distribution studies have been conducted to determine these relationships, providing essential data for designing separation processes. iastate.edu

The following interactive data table presents the distribution coefficients of this compound in a tributyl phosphate-water system at varying nitric acid concentrations.

Nitrate Dependence in Synergistic Extraction Processes

Synergistic extraction, the phenomenon where the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies, is a powerful technique in separation science. In the context of dysprosium separation, the nitrate ion often plays a crucial, multifaceted role in these synergistic systems.

For instance, in the synergistic extraction of rare earth elements, including dysprosium, with a mixture of an acidic extractant and a neutral extractant, the extraction mechanism can involve the formation of a coordinatively saturated, neutral complex. The nitrate ion can act as a counter-ion or directly coordinate to the dysprosium ion, facilitating its transfer into the organic phase. The stoichiometry of the extracted complex, including the number of nitrate ions involved, will depend on the specific extractants used and the conditions of the extraction.

Research has shown that the synergistic enhancement of extraction is often dependent on the nitric acid concentration. At low nitric acid concentrations, the extraction may be governed by a cation exchange mechanism with the acidic extractant, while at higher concentrations, a solvation mechanism involving the neutral extractant and nitrate ions may become more dominant. This interplay highlights the importance of controlling the nitrate concentration to achieve optimal separation in synergistic solvent extraction processes.

The following interactive data table illustrates the effect of sodium nitrate concentration on the extraction efficiency of dysprosium in a synergistic system.

Theoretical and Computational Investigations of Dysprosium Iii Nitrate Systems

Ab Initio Calculations for Electronic Structure and Magnetic Anisotropy

Ab initio (from first principles) calculations are a cornerstone for understanding the behavior of dysprosium(III) complexes. These methods solve the quantum mechanical equations of the system with minimal experimental input, providing a detailed picture of the electronic structure and magnetic properties. rsc.org For the Dy(III) ion, which possesses a 4f⁹ electronic configuration, these calculations must account for the multiconfigurational nature of the f-orbitals and the significant spin-orbit coupling. rsc.orgnih.gov

A primary goal of these calculations is to determine the nature of the ground state and the orientation of the magnetic anisotropy axis. anu.edu.au In many dysprosium complexes, the ground state is a well-isolated Kramers doublet characterized by a large angular momentum quantum number, mJ = ±15/2. anu.edu.auresearchgate.net This state gives rise to a highly anisotropic magnetic moment, often referred to as an "easy-axis" of magnetization. Ab initio calculations can predict the orientation of this axis and the g-tensor values that describe the magnetic response of the ground state. acs.orgungur.org For instance, in certain dysprosium complexes, the ground Kramers doublet exhibits a strong axial character with a calculated gz value approaching the theoretical maximum of 20, while gx and gy are near zero, confirming the uniaxial nature. acs.org

These computational studies have shown that even subtle changes in the coordination environment, such as the position of counter-ions or solvent molecules in the second coordination sphere, can significantly influence the magnetic anisotropy. While ab initio methods are powerful for predicting the nature and orientation of magnetic anisotropy, accurately quantifying the energy splitting between crystal field levels remains a challenge and is critically dependent on the structural model and basis sets used. An alternative and simpler approach, the electrostatic model, has also proven effective in predicting the magnetic anisotropy axis based solely on the crystal structure, often yielding results that compare well with high-level ab initio calculations. anu.edu.auresearchgate.net

| Complex Fragment | Ground Kramers Doublet (KD) Composition | First Excited KD Energy (cm⁻¹) | Ground KD g-Tensor Values |

| [Dy(fod)₆(bpm)]⁻ | 92% |±15/2> | 150 | gₓ = 0.003, gᵧ = 0.005, gz = 19.8 |

| [Dy(NHAr*)₂]⁺ | - | 601 | gz = 19.8212 |

| Generic Dy(III) Triangle Fragment | - | >150 | Highly anisotropic, resembling pure |±15/2> |

Table based on data from multiple dysprosium complexes to illustrate typical ab initio results. rsc.orgacs.orgungur.org

Modeling of Thermal Decomposition Mechanisms and Intermediate Species

Computational modeling plays a crucial role in elucidating the complex, multi-step thermal decomposition of dysprosium(III) nitrate (B79036) hydrates. The thermolysis of Dy(NO₃)₃·6H₂O is not a simple dehydration followed by salt decomposition; instead, it involves a series of condensations and transformations. researchgate.netresearchgate.net

The process is modeled to begin with the condensation of the initial monomer, Dy(NO₃)₃·6H₂O, into a larger, cyclic hexameric cluster, 6[Dy(NO₃)₃·6H₂O]. researchgate.net This initial step is followed by the gradual loss of volatile products, primarily water and nitric acid. As the temperature increases, this cluster transforms into intermediate oxynitrate species. researchgate.net Quantum chemical modeling helps to identify the structure and stoichiometry of these transient compounds.

Key modeled intermediate species include:

Dy₆O₇(NO₃)₄·6H₂O

Dy₆O₈(NO₃)₂·5H₂O

At higher temperatures, these oxynitrates undergo further degradation, losing nitrogen dioxide, water, and oxygen. researchgate.net The final solid product of the decomposition, after the complete loss of lattice water and nitrogenous species, is the cubic form of dysprosium oxide (Dy₂O₃). The modeling of this entire pathway allows for a satisfactory accounting of mass losses observed in experimental thermal analysis techniques like thermogravimetric analysis (TGA). researchgate.net

| Temperature Range | Process | Key Volatile Products | Solid Intermediate/Product |

| Lower Temp. | Condensation of monomer into cyclic hexamer | - | 6[Dy(NO₃)₃·6H₂O] |

| Intermediate Temp. | Loss of water and nitric acid | H₂O, HNO₃ | Dy₆O₇(NO₃)₄·6H₂O, Dy₆O₈(NO₃)₂·5H₂O |

| Higher Temp. | Degradation of oxynitrates | NO₂, H₂O, O₂ | Dy₂O₃ (cubic) |

This table summarizes the modeled thermal decomposition pathway of Dy(NO₃)₃·6H₂O. researchgate.net

Crystal Field Theory and Ligand Field Effects in Dysprosium Complexes

Crystal Field Theory (CFT) provides a fundamental framework for understanding the electronic structure and magnetic properties of dysprosium(III) complexes. amazonaws.compurdue.edulibretexts.org According to CFT, the electrostatic field generated by the coordinating ligands removes the degeneracy of the Dy(III) ion's 4f orbitals. libretexts.org For lanthanides, the 4f electrons are well-shielded, so the crystal field is a perturbation on the much larger effects of electron-electron repulsion and spin-orbit coupling. Nevertheless, this perturbation is responsible for the magnetic anisotropy that is crucial for applications like Single-Molecule Magnets (SMMs). umich.edu

The ⁶H₁₅/₂ ground state of the free Dy(III) ion is 16-fold degenerate. The ligand field splits this into a maximum of eight Kramers doublets. rsc.org The nature of this splitting—the energies and wave functions of the resulting doublets—is dictated by the strength and symmetry of the crystal field created by the ligands. aps.org For example, a strong axial ligand field, which can be achieved with ligands positioned along a primary axis, stabilizes the mJ = ±15/2 doublet, leading to strong uniaxial anisotropy. rsc.org Conversely, an equatorial or planar ligand field would stabilize doublets with lower |mJ| values, potentially leading to a magnetic moment that lies in a plane. umich.edu

The geometry of the coordination sphere is paramount. Dysprosium nitrate complexes often feature high coordination numbers, with geometries such as distorted triangular dodecahedral or square antiprismatic. mdpi.com Theoretical studies, including ab initio calculations, are used to determine the crystal field parameters (CFPs), which quantify the strength of the ligand field. acs.org These parameters can be used in a spin Hamiltonian to model magnetic data and rationalize the observed properties. nih.gov For instance, theoretical studies on related complexes have shown that changing the position of coordinating nitrate groups (e.g., ortho vs. para positions) can significantly alter the crystal field, leading to dramatically different magnetic relaxation behaviors. nih.gov

| Parameter | Description | Influence on Dy(III) |

| Bkq (CFPs) | Quantify the strength and symmetry of the crystal field. | Determine the energy splitting of the ⁶H₁₅/₂ multiplet and the composition of the resulting Kramers doublets. |

| Axial Ligand Field | Strong electrostatic potential along one axis. | Stabilizes the mJ = ±15/2 ground doublet, leading to high magnetic anisotropy and SMM behavior. |

| Equatorial Ligand Field | Strong electrostatic potential in a plane perpendicular to the main axis. | Destabilizes the mJ = ±15/2 doublet, potentially leading to planar anisotropy. |

General principles of ligand field effects on Dy(III) ions. rsc.orgumich.eduacs.org

Simulations of Magnetic Relaxation Dynamics

Dysprosium(III) nitrate complexes are precursors to and components of many Single-Molecule Magnets (SMMs), materials that exhibit slow relaxation of their magnetization. ruben-group.de Understanding and simulating the dynamics of this relaxation is critical for designing improved SMMs. The magnetization of a Dy(III) SMM can relax through several mechanisms, which are often modeled and simulated to fit experimental data obtained from AC magnetic susceptibility measurements. researchgate.netchemrxiv.org

The primary relaxation pathways include:

Orbach Process: A two-step process where the magnetic moment is thermally excited to a higher-energy crystal field state (an excited Kramers doublet) and then relaxes back to the ground state with the opposite spin orientation. The rate is strongly temperature-dependent and is associated with an effective energy barrier (Ueff), which ideally corresponds to the energy of the first excited Kramers doublet. researchgate.netnih.gov

Raman Process: A second-order process involving the inelastic scattering of phonons. This mechanism dominates at intermediate temperatures and typically follows a power-law dependence on temperature (τ⁻¹ ∝ Tⁿ). chemrxiv.org

Quantum Tunneling of Magnetization (QTM): A temperature-independent process where the magnetization tunnels directly through the energy barrier. This is often facilitated by transverse (off-axis) components of the magnetic anisotropy or dipolar interactions between molecules. nih.gov

Direct Process: Relaxation involving a single phonon with energy equal to the Zeeman splitting. This process is dominant at very low temperatures and is dependent on the applied magnetic field. mdpi.com

Simulations fit experimental relaxation time (τ) versus temperature (T) data to a multi-term equation representing these parallel relaxation pathways. researchgate.net Such simulations allow for the extraction of key parameters like Ueff, the pre-exponential factor τ₀ for the Orbach process, and the Raman coefficient C and exponent n. nih.gov Theoretical studies have established magneto-structural correlations, showing how Ueff depends on the identity of the axial ligands in pentagonal-bipyramidal Dy(III) SMMs. researchgate.netnih.gov For instance, complexes with two axial oxygen-donor ligands exhibit significantly higher barriers than those with one oxygen-donor and one halide. researchgate.netnih.gov

| Family of Dy(III) SMMs (Axial Ligands) | Ueff (cm⁻¹) | log(τ₀ / s) | log(C / s⁻¹K⁻ⁿ) | n |

| X¹ = O-donor, X² = Halide | 500 - 600 | -10.66 | -5.05 | 4.1 |

| X¹ = O-donor, X² = O-donor | 900 - 1300 | -11.63 | -6.03 | 4.1 |

Average fitted magnetic relaxation parameters for two families of pentagonal-bipyramidal Dy(III) SMMs, demonstrating the impact of the ligand field on relaxation dynamics. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives

Integration in Multifunctional Materials Science